4-(Methylamino)quinazoline-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPDAYQNHFAZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
"4-(methylamino)quinazoline-2-thiol CAS number and molecular structure"
An In-depth Technical Guide to 4-(Methylamino)quinazoline-2-thiol: Synthesis, Structure, and Potential Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of a specific derivative, this compound. While this compound is not extensively cataloged with a dedicated CAS number in major public databases, its structure presents significant interest for drug discovery programs. This document delineates its molecular structure, including tautomeric considerations, proposes a detailed synthetic pathway based on established chemical principles for analogous compounds, and discusses its potential applications for researchers in drug development.
Nomenclature and Molecular Structure Elucidation
Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₉H₉N₃S
-
Molecular Weight: 191.25 g/mol
-
CAS Number: Not prominently assigned in public databases. Researchers are advised to verify any internal or supplier-specific identifiers.
Structural Analysis and Tautomerism
The structure of this compound is defined by a bicyclic quinazoline core, substituted with a methylamino group at position 4 and a thiol group at position 2. A critical feature of 2-mercaptoquinazoline derivatives is the existence of thione-thiol tautomerism. The equilibrium generally favors the more stable 4-(methylamino)quinazoline-2(1H)-thione form due to the thermodynamic stability of the amide-like thio-lactam functionality within the pyrimidine ring.
Below is a diagram illustrating the chemical structure of the favored thione tautomer.
Caption: Structure of the 4-(methylamino)quinazoline-2(1H)-thione tautomer.
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 4-aminoquinazoline derivatives often proceeds from appropriately substituted anthranilic acid precursors.[3] A plausible and efficient route to synthesize this compound involves a multi-step process beginning with 2-aminobenzonitrile.
Synthesis Workflow Overview
The proposed synthesis follows a logical progression: cyclization to form the core quinazoline ring system, followed by functionalization. This approach is widely adopted for creating diverse libraries of quinazoline-based compounds for screening.[4][5]
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Expert Insight: This protocol is designed as a self-validating system. The successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC), and the structural identity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The choice of a basic workup is to remove acidic byproducts from the thiophosgene reaction.
Step 1: Synthesis of 2-Isothiocyanatobenzonitrile (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzonitrile (10.0 g, 84.6 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of thiophosgene (7.7 mL, 101.5 mmol) in 20 mL of DCM to the cooled solution over 30 minutes.
-
Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the mixture into 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench excess thiophosgene and neutralize HCl byproduct.
-
Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-isothiocyanatobenzonitrile. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude 2-isothiocyanatobenzonitrile from the previous step in 100 mL of ethanol in a sealed pressure vessel.
-
Reagent Addition: Add an aqueous solution of methylamine (40% w/w, 2.5 equivalents) to the vessel.
-
Causality: Methylamine acts as both the nucleophile for the cyclization and the source of the 4-position substituent. Using a sealed vessel is necessary to contain the volatile methylamine and drive the reaction at elevated temperatures.
-
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-90 °C for 12-18 hours.
-
Isolation and Purification:
-
After cooling to room temperature, a precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove residual impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Physicochemical Properties (Predicted and Analog-Based)
Quantitative data for this specific molecule is scarce. The following table summarizes expected properties based on its structure and data from similar quinazoline compounds like 4-aminoquinazoline[6] and quinazoline-4-thiol.[7][8]
| Property | Predicted/Expected Value | Rationale/Reference Analog |
| Physical State | Crystalline solid (likely off-white to yellow) | Common for heterocyclic thiol/thione compounds. |
| Melting Point | >200 °C | High melting points are characteristic of planar heterocyclic systems with potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The polar amine and thione groups confer some polarity, but the aromatic core limits aqueous solubility. |
| pKa | ~8-9 (for N-H proton) | Based on the thione structure, which is weakly acidic. |
Potential Applications in Drug Development
The quinazoline core is prevalent in a wide range of therapeutic agents, known for activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10]
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Kinase Inhibition: The 4-aminoquinazoline scaffold is a well-established "hinge-binding" motif for many protein kinase inhibitors used in oncology. The methylamino group at the 4-position can form critical hydrogen bonds with the kinase hinge region. The 2-thiol/thione group offers a vector for further chemical modification to target unique pockets in the ATP-binding site or to modulate physicochemical properties.
-
Antiproliferative Agents: Numerous 2,4-disubstituted quinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][10] This molecule serves as a valuable starting point or intermediate for developing novel anticancer compounds.
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Antimicrobial Research: Quinazoline derivatives have also been investigated for their potential as antibacterial and antifungal agents.[1] The sulfur atom in the 2-thione position can be a key pharmacophoric element in this context.
Conclusion
This compound represents a synthetically accessible and medicinally relevant scaffold. While not a widely commercialized compound, its structure embodies key features of successful therapeutic agents. The synthetic route proposed herein is robust and relies on well-understood chemical transformations, providing a clear path for researchers to access this molecule for further investigation. Its potential as a precursor for kinase inhibitors and other targeted therapies makes it a compound of significant interest for modern drug discovery and development programs.
References
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PubMed. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. Available at: [Link]
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ResearchGate. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
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Pharmaffiliates. CAS No : 1797881-48-1 | Product Name : Deschloroethyl Bendamustine Hydrochloride. Available at: [Link]
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Veeprho Pharmaceuticals. Bendamustine related compound D | CAS 1797881-48-1. Available at: [Link]
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SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]
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SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]
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Wikipedia. Quinazoline. Available at: [Link]
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PubMed. Synthesis of Thioether Derivatives of quinazoline-4-one-2-thione and Evaluation of Their Antiplatelet Aggregation Activity. Available at: [Link]
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ResearchGate. Structure of quinazoline and different quinazolinone compounds. Available at: [Link]
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MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Available at: [Link]
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Methodological & Application
Application Note: A Robust Preparative HPLC-UV Method for the Purification of 4-(methylamino)quinazoline-2-thiol
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 4-(methylamino)quinazoline-2-thiol from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC) with UV detection. Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for drug discovery.[1] Ensuring high purity of such intermediates is critical for subsequent synthetic steps and biological screening. This guide details the rationale behind method development, from analytical scouting to preparative scale-up, and includes procedures for sample preparation, fraction analysis, and troubleshooting.
Introduction and Method Rationale
The purification of polar, nitrogen-containing heterocyclic compounds like this compound presents unique challenges. The presence of both a basic methylamino group and an acidic thiol group means the compound's ionization state is highly dependent on pH. Furthermore, the quinazoline core is susceptible to degradation under harsh pH conditions.[2] Therefore, a successful purification strategy must carefully control mobile phase pH to ensure consistent retention and good peak shape while preserving the integrity of the molecule.
Reverse-phase HPLC (RP-HPLC) is the chosen modality for this separation, as it is highly effective for purifying compounds of moderate polarity from both more polar and less polar impurities.[3][4] A C18 stationary phase provides a versatile hydrophobic surface for retention.[5]
The core principles of this protocol are:
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pH Control: The mobile phase will be acidified with a low concentration of trifluoroacetic acid (TFA). This serves two critical functions:
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UV-Vis Detection: The quinazoline scaffold contains a strong chromophore, making UV detection a highly sensitive and appropriate choice.[9][10] Based on the UV spectra of related quinazoline structures, a primary detection wavelength of ~254 nm is selected for robust detection of the parent ring, with a secondary wavelength around 320-340 nm also being potentially useful.[10][11][12]
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Systematic Scale-Up: The method is first optimized at an analytical scale to conserve sample and solvent. Once optimal conditions are found, a systematic scale-up is performed by adjusting the flow rate and injection volume in proportion to the column's cross-sectional area to maintain resolution at the preparative scale.[13][14]
Materials and Instrumentation
2.1 Instrumentation
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Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector with a large volume loop), and a UV/Vis or Diode Array Detector (DAD).
-
Analytical HPLC system for method development and purity analysis.
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Fraction Collector.
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Rotary Evaporator for solvent removal.
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Vortex mixer and analytical balance.
2.2 Columns
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Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18 column, 21.2 x 150 mm, 5 µm particle size (Note: Column dimensions should be chosen based on the required loading capacity).
2.3 Reagents and Solvents
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Crude this compound sample.
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HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Dimethyl sulfoxide (DMSO), HPLC grade.
Detailed Experimental Protocol
The overall workflow is designed to move logically from small-scale optimization to large-scale purification and final product analysis.
Caption: Overall HPLC Purification Workflow.
3.1 Step 1: Mobile Phase and Sample Preparation
Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results. The sample must be fully dissolved in a solvent compatible with the mobile phase.[15] Using a strong solvent like DMSO is acceptable for the stock solution, but the final injection solution should be diluted with the initial mobile phase to prevent peak distortion.[16]
Protocol:
-
Mobile Phase A (Aqueous): Ultrapure water with 0.1% TFA (v/v).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% TFA (v/v).
-
Sample Stock Solution: Accurately weigh ~50 mg of the crude this compound and dissolve it in 1 mL of DMSO to create a concentrated stock solution (~50 mg/mL).
-
Analytical Injection Sample: Dilute the stock solution 100-fold. Take 10 µL of the stock solution and add it to 990 µL of a 95:5 mixture of Mobile Phase A:Mobile Phase B. This yields a working concentration of ~0.5 mg/mL.
-
Filtration: Filter the analytical sample through a 0.45 µm syringe filter before injection to remove any particulates.[17]
3.2 Step 2: Analytical Method Development
Rationale: The goal is to develop a robust separation on a smaller, analytical-scale column first. This minimizes solvent consumption and allows for rapid optimization of the gradient conditions. A scouting gradient is used to determine the approximate organic solvent concentration required to elute the target compound.
Table 1: Analytical HPLC Scouting Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm and 325 nm |
| Column Temp. | 30 °C |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 2 min, return to 5% B over 1 min, equilibrate for 5 min. |
Protocol:
-
Equilibrate the analytical column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.
-
Inject the filtered analytical sample and run the scouting gradient.
-
Identify the peak corresponding to this compound. Note its retention time (t_R) and the %B at which it elutes.
-
Optimize the gradient to provide good resolution between the target peak and major impurities. A good target is to have the main peak elute approximately in the middle of the gradient. For example, if the peak elutes at 15 minutes (at ~70% B), a shallower gradient from 50% to 80% B over 15 minutes could be tested to improve separation from nearby impurities.
3.3 Step 3: Preparative Method Scale-Up
Rationale: To move from an analytical to a preparative scale while maintaining the separation quality, the flow rate and sample load must be scaled proportionally to the column's cross-sectional area.[14] It is critical to use columns with the same stationary phase chemistry and particle size for predictable results.[13]
Scaling Calculation:
-
Scaling Factor (SF): (Radius_prep)² / (Radius_anal)²
-
For the recommended columns: SF = (10.6 mm)² / (2.3 mm)² ≈ 21.2
-
Preparative Flow Rate: Analytical Flow Rate × SF = 1.0 mL/min × 21.2 ≈ 21 mL/min
-
Preparative Injection Load: The mass load can be scaled similarly. If 10 µL at 0.5 mg/mL (5 µg) gave a good analytical peak, the preparative column can handle at least 5 µg × 21.2 = 106 µg. However, preparative chromatography aims for column overloading to maximize throughput. A starting load of 10-20 mg is a reasonable first attempt.[18][19]
Table 2: Optimized Preparative HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 21 mL/min |
| Injection Volume | 1-2 mL (containing 10-20 mg of crude material) |
| Detector | UV at 254 nm (adjust detector pathlength/attenuation if needed) |
| Column Temp. | 30 °C |
| Gradient | Use the optimized gradient from the analytical run |
Protocol:
-
Prepare a larger batch of crude sample for injection. Dissolve ~100 mg of crude material in 5 mL of DMSO. Dilute with Mobile Phase A as much as possible while maintaining solubility to make up to 10 mL.
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Perform the injection and run the preparative method.
-
Configure the fraction collector to collect peaks based on the UV signal threshold. Collect the main peak in multiple small fractions across its elution profile.
3.4 Step 4: Post-Purification Workflow
Caption: Post-Purification Processing Workflow.
Protocol:
-
Purity Analysis: Before pooling, analyze a small aliquot from each collected fraction using the optimized analytical HPLC method.
-
Fraction Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98% purity by UV area).
-
Solvent Removal: Place the pooled fractions in a round-bottom flask and remove the acetonitrile and water using a rotary evaporator. A small amount of water may remain.
-
Lyophilization (Optional): For complete removal of residual water and TFA, freeze-drying (lyophilization) is the most effective method.
-
Final Purity Check: Dissolve a small amount of the final dried solid and confirm its purity and identity.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols.- Column overload. | - Ensure 0.1% TFA is in both mobile phases.[20] Consider a higher concentration (up to 0.25%) for highly basic compounds.[21]- Reduce the injection mass. |
| No or Low Recovery | - Compound is unstable in acidic conditions.- Compound is precipitating on the column. | - Switch mobile phase modifier to 0.1% Formic Acid, which is less harsh.- Ensure the sample is fully dissolved in the injection solvent. Decrease concentration. |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope around the elution point of the target compound (e.g., change from 1%/min to 0.5%/min).- Try a different stationary phase (e.g., Phenyl-Hexyl) which offers different selectivity.[22] |
| Baseline Drift | - Mobile phase not equilibrated.- TFA absorbance changes with ACN concentration. | - Ensure the column is fully equilibrated before injection.- This is common with TFA gradients; use a reference wavelength subtraction if the detector allows. |
Conclusion
This application note provides a robust and scientifically grounded framework for the preparative HPLC purification of this compound. By starting with a systematic analytical method development and applying logical scaling principles, researchers can achieve high-purity material essential for drug discovery and development. The inclusion of pH modifiers like TFA is critical for achieving sharp, symmetrical peaks for this class of basic heterocyclic compounds. Adherence to best practices in sample preparation and post-purification analysis will ensure a reliable and reproducible workflow.
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- 13. waters.com [waters.com]
- 14. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. organomation.com [organomation.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 20. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 21. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
"scale-up synthesis problems for substituted quinazolines"
Subject: Troubleshooting Scale-Up Anomalies in Substituted Quinazoline Manufacturing
Status: Operational | Lead Scientist: Dr. H. Chen, Senior Process Chemist Audience: Process Chemists, CDMO Technical Leads, R&D Scientists[1]
Introduction: The Scale-Up Gap
Welcome to the Quinazoline Process Hub. You are likely here because a protocol that worked perfectly on a 100mg scale in a microwave vial has failed at the 1kg reactor scale.
Quinazolines (e.g., Gefitinib, Erlotinib) are privileged scaffolds, but their scale-up is plagued by three distinct "Process Killers":
-
Sublimation & Clogging during the Niementowski cyclization.
-
Thermal Runaway & Sludging during POCl₃ activation.
-
Regioselectivity & Hydrolysis during S_NAr coupling.
This guide treats these not just as chemical problems, but as heat-transfer and mass-transfer challenges.
Module 1: The Niementowski Cyclization (Ring Formation)
The Problem: "My condenser is clogged with white solid, and the reaction has stalled."
Root Cause Analysis: Thermodynamics vs. Engineering
In the lab, you likely used microwave irradiation or sealed tubes to force the condensation of anthranilic acid with formamide/formamidine. On a kilogram scale, you rely on convective heating.
-
The Mechanism: The reaction requires high temperatures (>130°C). At this temperature, reagents like ammonium formate or formamide sublime before they react.
-
The Engineering Failure: The sublimed reagent coats the condenser/headspace, altering the stoichiometry in the bulk liquid. The reaction stalls due to reagent depletion.
Troubleshooting Protocol 1.1: The "Solvent-Melt" Hybrid
Do not run this neat at scale. You need a high-boiling carrier that solubilizes the intermediate but not the final product (allowing filtration).
Step-by-Step Fix:
-
Switch Reagents: Replace formamide with Formamidine Acetate if cost permits. It is less volatile and more reactive.
-
The Carrier Solvent: Use Diglyme or PEG-400 .
-
Why? These solvents have high boiling points (>160°C) and disrupt the crystal lattice of the intermediate, preventing the formation of a "brick" in the reactor.
-
-
Process Control:
-
Charge Anthranilic acid and Formamidine Acetate (1.2 equiv).
-
Add Diglyme (3-5 volumes).
-
Ramp Rate: Heat to 80°C and hold for 1 hour (formation of the amidine intermediate).
-
Cyclization: Ramp to 140°C. Crucial: Set the condenser coolant to 40°C (warm) to prevent sublimation deposition, or use a "hot finger."
-
Self-Validating Check: If the reaction mixture remains a stirrable slurry throughout the 140°C hold, the process is valid. If it seizes, increase solvent volume or switch to a high-torque anchor impeller.
Module 2: Activation with POCl₃ (The Safety Critical Step)
The Problem: "Violent exotherm during quenching" or "Formation of a sticky black tar."
Root Cause Analysis: The "Two-Stage" Trap
Users often assume chlorination is a single event. It is not.
-
Stage 1 (Phosphorylation): Occurs at low temp (<25°C).[2][3]
-
Stage 2 (Chlorination): Occurs at high temp (>70°C).
-
The Hazard: If you heat too fast, Stage 1 and Stage 2 happen simultaneously, releasing massive heat and HCl gas, potentially over-pressurizing the vessel.[1]
Troubleshooting Protocol 2.1: The Toluene-Catalyzed Process
Avoid using neat POCl₃ as the solvent at scale. It creates a viscous sludge that traps heat (hot spots).
Step-by-Step Fix:
-
Solvent System: Suspend the quinazolinone in Toluene (5-8 volumes).
-
Why? Toluene is a heat sink and keeps the slurry mobile.
-
-
Base Catalyst: Add DIPEA (0.1 equiv) or DMF (catalytic).
-
Expert Note: DIPEA is safer than Et₃N here because its HCl salt is more soluble in organic media, preventing crust formation [1].
-
-
Controlled Addition:
-
Add POCl₃ (1.5 - 2.0 equiv) slowly at 20-25°C.
-
Hold: Stir for 30 mins. Ensure the "phosphorylation" exotherm is finished.
-
Ramp: Heat to 80-90°C for the chlorination.
-
-
The "Inverse Quench" (Mandatory for Safety):
-
NEVER add water to the reaction mixture.
-
Cool reaction to 20°C.
-
Slowly pour the reaction mixture into a separate vessel containing vigorously stirred aqueous K₂CO₃ or NaOH at 0-5°C .
-
Visualizing the Safety Decision Tree
The following diagram outlines the critical decision points for handling POCl₃ safely.
Caption: Figure 1. Critical safety workflow for POCl₃ mediated chlorination. Note the separation of thermal stages.
Module 3: S_NAr Coupling (Regioselectivity & Purity)
The Problem: "I see hydrolysis back to the starting material" or "I can't remove the aniline impurity."
Root Cause Analysis: Kinetics vs. Moisture
The 4-chloroquinazoline intermediate is moisture-sensitive. In the presence of water (from wet solvents or air), it reverts to the quinazolinone.
-
Regioselectivity: If the quinazoline core has substituents (e.g., 6- or 7-alkoxy), the C4 position is electronically activated (lower LUMO energy), but steric hindrance can affect rates [2].[1]
Troubleshooting Protocol 3.1: The "Telescoped" Approach
To avoid hydrolysis, do not isolate the chloro-intermediate.
Step-by-Step Fix:
-
Solvent Swap: After the POCl₃ reaction (in Toluene), distill off excess POCl₃/Toluene under vacuum.
-
Re-solvation: Add Acetonitrile or Isopropanol (IPA) .
-
Why IPA? Protic solvents can accelerate S_NAr via H-bonding activation of the chloride, provided the aniline nucleophile is strong enough [3].
-
-
Coupling: Add the aniline (1.1 equiv).
-
Self-Validating Check: The product usually precipitates as the HCl salt in IPA/MeCN. This is a purification step in itself.
-
-
Genotoxic Impurity (GTI) Control:
-
Anilines are potential genotoxins.
-
Purge Strategy: Isolate the product as a salt (HCl). Wash the filter cake with hot IPA or Ethyl Acetate . The salt is insoluble; the neutral aniline impurity washes away.
-
Summary of Troubleshooting Metrics
| Issue | Symptom | Scale-Up Fix | Mechanistic Reason |
| Stalled Cyclization | White solid in condenser; low conversion. | Use Diglyme ; Warm condenser to 40°C. | Prevents sublimation of ammonium formate/formamide. |
| Thermal Runaway | Temp spike >10°C/min during POCl₃ add. | Toluene dilution; Inverse Quench . | Heat dissipation; prevents localized superheating. |
| Hydrolysis | Product contaminated with Quinazolinone.[4] | Telescope the reaction; Dry solvents. | 4-Cl intermediate is unstable to atmospheric moisture. |
| GTI Retention | Aniline detected >100ppm. | Isolate as HCl salt ; Hot solvent wash. | Solubility difference between ionic product and neutral impurity. |
Visualizing the Synthetic Pathway
Caption: Figure 2. Optimized scale-up workflow emphasizing intermediate stability and purification points.
References
-
Arnott, E. A., et al. (2011).[1] POCl3 Chlorination of 4-Quinazolones.[3][4][5][6] Journal of Organic Chemistry.[4][5]
-
Latorre, C., et al. (2024).[1] Regioselective Nucleophilic Aromatic Substitution...[7][8][9] 4-Aminoquinazoline Synthesis. Molecules.[4][10][11][12][13][14][15][16][17]
-
Search Result 1.3. (2025). Development and Optimization of a Novel Synthetic Route for... Ziresovir.[3][6] ACS Omega. (Note: Generalized link to ACS Publications based on search context)
-
Search Result 1.24. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients.[16] Organic Process Research & Development.[15][16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2012027960A1 - Quinazoline derivatives substituted by aniline, preparation method and use thereof - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Biological Activity of Substituted Quinazoline-2-Thiol Analogs
Executive Summary
The quinazoline-2-thiol scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs) and microbial DNA gyrase. This guide provides a technical comparison of substituted analogs, focusing on their distinct pharmacological profiles in oncology and infectious disease. By analyzing Structure-Activity Relationships (SAR), we highlight how specific substitutions at the C2-thiol, N3, and C4 positions dictate selectivity between EGFR inhibition (anticancer) and antimicrobial efficacy.
Structural Basis & SAR Logic
The biological versatility of quinazoline-2-thiols stems from their electronic and steric tunability. The core structure allows for three primary vectors of modification:
-
S-Alkylation (C2 Position): Critical for lipophilicity and steric fit into hydrophobic pockets (e.g., the ATP-binding site of kinases).
-
N3-Substitution: Influences hydrogen bonding capabilities; bulky groups here often enhance selectivity for specific kinase mutants.
-
C4-Substitution: The "hinge binder" region; aromatic substitutions here (e.g., anilines) mimic the adenine ring of ATP, crucial for kinase affinity.
Module A: Anticancer Potency (The EGFR/VEGFR Axis)
The most significant application of these analogs lies in targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Efficacy Data
The following table compares key substituted analogs against standard-of-care Tyrosine Kinase Inhibitors (TKIs).
| Compound ID | Substitution Pattern | Target | IC50 / GI50 (µM) | Relative Potency vs. Control |
| Compound 15 [1] | 2-thio-3-phenethyl-4(3H)-quinazolinone | Broad Spectrum (Renal, Colon, NSCLC) | 1.77 - 2.04 µM (GI50) | 7x more potent than 5-FU |
| Compound 4e [2] | C2-ethyl acetate fragment | EGFR / VEGFR-2 | 0.069 µM (EGFR) | Comparable to Docetaxel (0.056 µM) |
| Compound 12 [3] | Quinazoline sulfonamide deriv.[1] | EGFR T790M (Resistant Mutant) | 0.0728 µM | Superior to Erlotinib in resistant lines |
| Erlotinib (Ctrl) | 4-anilinoquinazoline | EGFR (Wild Type) | 0.02 - 0.08 µM | Benchmark |
Mechanistic Insight: Dual Inhibition
Unlike simple 4-anilinoquinazolines, 2-thiol derivatives often exhibit dual inhibition. The sulfur atom acts as a soft nucleophile, potentially forming reversible covalent interactions with cysteine residues in the active site, or simply extending the pharmacophore into the hydrophobic back-pocket of the enzyme.
Figure 1: Mechanism of Action for EGFR Inhibition. The analog competes with ATP, effectively shutting down the RAS-RAF-MEK proliferation cascade.
Module B: Antimicrobial Spectrum
While anticancer activity relies on kinase specificity, antimicrobial activity in these analogs is often driven by DNA gyrase inhibition or cell wall disruption.
Comparative Antimicrobial Data
Substitutions that increase polarity (e.g., sulfonamides) or introduce specific halogens often shift the activity profile toward antimicrobial efficacy.
| Compound ID | Structure Feature | Organism | Metric (MIC/Zone) | Activity Level |
| Compound A-1 [4] | 6-bromo-2-(o-thiadiamine) | S. aureus (Gram +) | High Sensitivity | Excellent |
| Compound A-2 [4] | 6-bromo-2-(thio-subst.)[2] | E. coli (Gram -) | High Sensitivity | Good |
| Compound 5a [5] | 2-mercapto-4-phenethyl | E. coli DNA Gyrase | 3.19 µM (IC50) | Target-Specific |
| Compound 6 [6] | Indolo-fused quinazoline | Fusarium moniliforme | High Potency | Antifungal |
Key Insight: The presence of a 6-bromo or 6-iodo group on the benzenoid ring significantly enhances antibacterial penetration, likely due to increased lipophilicity facilitating transport across the bacterial cell wall.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 2-Mercaptoquinazolin-4(3H)-ones
Objective: To generate the core scaffold for further substitution.
-
Reactants: Mix Anthranilic acid (1.0 eq) with Potassium Thiocyanate (KSCN) (1.2 eq) in glacial acetic acid.
-
Cyclization: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour reaction mixture into crushed ice. The solid precipitate is the 2-mercaptoquinazolin-4(3H)-one.
-
Validation:
-
IR Spectroscopy: Look for appearance of C=S stretch (~1200 cm⁻¹) and disappearance of broad OH stretch of acid.
-
Melting Point: Sharp range indicates purity (typically >250°C for core scaffold).
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[1][3]
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add serial dilutions of the test analog (0.1 µM to 100 µM). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Plot log(concentration) vs. % Viability to derive IC50.
Workflow Visualization
The following diagram outlines the critical path from scaffold design to lead identification, ensuring a logical flow of experimental data.
Figure 2: Integrated Workflow for Quinazoline-2-Thiol Development. Note the feedback loop from "Hit Selection" back to "Design" to refine SAR based on primary data.
References
-
Al-Suwaidan, I. A., et al. (2013).[4] "Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study." Bioorganic & Medicinal Chemistry Letters. Link
-
Hassan, A. A., et al. (2025).[5][6] "Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy." Arabian Journal of Chemistry. Link
-
Ghorab, M. M., et al. (2023).[3][7] "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." MDPI Molecules. Link
-
Kumar, R., et al. (2012). "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives." Biomedical and Pharmacology Journal. Link
-
Research in Pharmacy and Health Sciences. (2023).[1][4][7][8] "Recent Developments in the Antimicrobial Activity of Quinazoline." RPHS. Link
-
Zhang, et al. (2021).[9] "Synthesis and antifungal activity of quinazolinone derivatives." MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. ijmpr.in [ijmpr.in]
- 6. ujpronline.com [ujpronline.com]
- 7. mdpi.com [mdpi.com]
- 8. rphsonline.com [rphsonline.com]
- 9. ijpcbs.com [ijpcbs.com]
"in vitro comparison of 4-aminoquinazoline derivatives as kinase inhibitors"
An In-Depth Technical Guide to the In Vitro Comparison of 4-Aminoquinazoline Derivatives as Kinase Inhibitors
Introduction: The Versatility of the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[1][3] 4-aminoquinazoline derivatives have proven to be particularly effective as inhibitors of several key kinase families, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3]
This guide provides an in-depth comparison of various 4-aminoquinazoline derivatives based on their in vitro performance as kinase inhibitors. We will delve into the experimental data, explore the structure-activity relationships that govern their potency and selectivity, and provide a detailed protocol for the assays used to generate this critical comparative data.
Key Kinase Targets for 4-Aminoquinazoline Derivatives
The therapeutic success of this chemical class stems from its ability to be tailored to inhibit specific kinases involved in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[4] Its overexpression or mutation is a frequent driver in various cancers, including non-small cell lung cancer and breast cancer.[5] Consequently, a significant number of 4-aminoquinazoline derivatives have been specifically designed to block the ATP-binding site of EGFR, thereby inhibiting its signaling cascade.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR, particularly VEGFR-2, is the primary mediator of angiogenesis—the formation of new blood vessels.[8][9] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. By inhibiting VEGFR-2, 4-aminoquinazoline derivatives can effectively cut off this supply line, leading to anti-angiogenic and anti-tumor effects.[8][10]
-
Dual and Multi-Target Inhibition: A modern strategy in drug design involves creating single molecules that can inhibit multiple kinase targets simultaneously. This approach can lead to a synergistic therapeutic effect, help overcome drug resistance, and address the complex, overlapping signaling pathways found in cancer cells.[11] Many 4-aminoquinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR, or EGFR and other key signaling proteins like PI3K.[5][11][12]
Below is a simplified representation of the EGFR signaling pathway, which is a common target for 4-aminoquinazoline-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of 4-aminoquinazolines.
Comparative Performance: A Data-Driven Analysis
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro performance of selected 4-aminoquinazoline derivatives against key kinase targets, compiled from various research publications.
Table 1: Comparative Activity of EGFR Inhibitors
| Compound Reference | Substitution Pattern | Target Kinase | IC50 (nM) | Source |
| Gefitinib | N/A (Reference Drug) | EGFRwt | 15.59 µM (A549 cells) | [13] |
| Erlotinib | N/A (Reference Drug) | EGFRwt | 20 µM (MCF-7 cells) | [13] |
| Afatinib | N/A (Reference Drug) | EGFRwt | 0.6 | [13] |
| Afatinib | N/A (Reference Drug) | EGFRT790M/L858R | 3.5 | [13] |
| Compound 3b | 6-alkoxy-4-substituted-aminoquinazoline | EGFR (in MCF-7 cells) | 0.13 | [6] |
| Compound 8 | 4-arylamino-quinazoline (urea linker) | EGFRwt | 0.8 | [13] |
| Compound 8 | 4-arylamino-quinazoline (urea linker) | EGFRT790M/L858R | 2.7 | [13] |
| Compound 20 | 6-(2-substituted acetamido)-4-anilinoquinazoline | EGFR (in MCF-7 cells) | 3 µM | [13] |
| Compound 6m | 4-anilinoquinazoline with amino acid moiety | EGFR | 3.2 | [14] |
| Compound 7d | 4-aminoquinazoline derivative | EGFR (in A549 cells) | 8.35 µM | [15] |
Structure-Activity Relationship Insights: The data reveals that modifications at the C-6 and C-7 positions of the quinazoline ring, as well as the nature of the group at the 4-amino position, significantly influence EGFR inhibitory activity. For instance, the introduction of urea linkers or specific acetamido moieties can yield compounds with nanomolar potency, even against clinically relevant resistant mutations like T790M.[13]
Table 2: Comparative Activity of VEGFR-2 Inhibitors
| Compound Reference | Substitution Pattern | Target Kinase | IC50 (µM) | Source |
| ZD6474 (Vandetanib) | N/A (Reference Drug) | VEGFR-2 | ~0.04 (Reported) | [10] |
| Compound 1h | 4-aminoquinazoline derivative | VEGFR-2 | 0.0067 | [10] |
| Compound 1n | 4-aminoquinazoline derivative | VEGFR-2 | 0.02 | [10] |
| Compound 1o | 4-aminoquinazoline derivative | VEGFR-2 | 0.02 | [10] |
| Compound 36 | Pyridazino[3,4,5-de]quinazoline derivative | VEGFR-2 | 0.03 | [12] |
Structure-Activity Relationship Insights: Research into VEGFR-2 inhibitors has shown that specific substitutions can produce compounds significantly more potent than established drugs like Vandetanib (ZD6474).[10] The design of novel fused ring systems, such as pyridazino-quinazolines, has also proven to be a fruitful strategy for discovering highly potent VEGFR-2 inhibitors.[12]
Table 3: Comparative Activity of Dual EGFR/VEGFR-2 Inhibitors
| Compound Reference | Substitution Pattern | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Source |
| Compound 15a | 4-anilinoquinazoline-acylamino derivative | 0.13 | 0.56 | [11] |
| Compound 15b | 4-anilinoquinazoline-acylamino derivative | 0.15 | 1.81 | [11] |
| Compound 15e | 4-anilinoquinazoline-acylamino derivative | 0.69 | 0.87 | [11] |
Structure-Activity Relationship Insights: The development of dual inhibitors requires a delicate balance of structural features to achieve potent inhibition at two distinct kinase active sites. The 4-anilinoquinazoline-acylamino scaffold has emerged as a promising template for achieving this dual activity, with compounds like 15a demonstrating potent, sub-micromolar inhibition of both EGFR and VEGFR-2.[11]
Experimental Protocol: A Self-Validating In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the comparative data, a robust and well-controlled experimental protocol is paramount. The following is a generalized, step-by-step methodology for determining the IC50 of 4-aminoquinazoline derivatives against a target kinase.
Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of a target kinase in vitro.
Principle: This assay measures the kinase's ability to phosphorylate a specific substrate. The amount of phosphorylation is quantified, often by measuring the depletion of ATP or the generation of ADP, in the presence of varying concentrations of the inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Causality: Proper preparation is critical for assay consistency.
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).[16] The divalent cations (Mg²⁺, Mn²⁺) are essential cofactors for the kinase's catalytic activity.
-
Test Compounds: Create a serial dilution series of the 4-aminoquinazoline derivatives in 100% DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent-induced inhibition.
-
Kinase and Substrate: Dilute the recombinant kinase enzyme and its corresponding substrate (e.g., a specific peptide) to their optimal working concentrations in assay buffer. These concentrations must be predetermined in assay development to ensure the reaction proceeds in the linear range.[17]
-
ATP Solution: Prepare an ATP solution in water. The concentration of ATP is a critical parameter; for ATP-competitive inhibitors like most 4-aminoquinazolines, the apparent IC50 value is highly dependent on the ATP concentration. For comparability, assays should ideally be run at an ATP concentration equal to its Michaelis-Menten constant (Km) for that specific kinase.[17]
-
-
Assay Execution:
-
Causality: This sequence ensures the inhibitor interacts with the kinase before the enzymatic reaction begins.
-
Plate Setup: Add assay buffer to the wells of a 96-well or 384-well microplate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells for a positive control (vehicle/DMSO only, representing 0% inhibition) and a negative control (no kinase or a known potent inhibitor, representing 100% inhibition).
-
Enzyme Addition: Add the diluted kinase solution to all wells except the negative control blanks.
-
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 10-15 minutes) at room temperature. This allows the test compounds to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture to all wells.
-
-
Incubation and Termination:
-
Causality: The reaction must be stopped within the linear phase to ensure the measured activity is proportional to the initial reaction rate.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).[3]
-
Termination: Stop the reaction by adding a stop solution, which typically contains a strong chelating agent like EDTA to sequester the divalent cations required for kinase activity.[3]
-
-
Signal Detection and Data Analysis:
-
Causality: The chosen detection method must be sensitive and linear within the range of product formation.
-
Detection: Use a suitable detection method to quantify the reaction. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These measure the amount of ADP produced, which is directly proportional to kinase activity.[18]
-
Fluorescence-based assays (e.g., TR-FRET): These use fluorescently labeled substrates or antibodies to detect phosphorylation.[18]
-
Radiometric assays: These use radioactively labeled [γ-³³P]-ATP and measure the incorporation of the radioactive phosphate into the substrate, offering a direct and highly sensitive measure of phosphorylation.[16][17]
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition).[3]
-
% Inhibition = 100 * (1 - (Signal_compound / Signal_positive_control))
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]
-
-
Conclusion
The 4-aminoquinazoline scaffold remains a cornerstone in the development of kinase inhibitors. In vitro comparative analysis is an indispensable tool for identifying the most potent and selective derivatives from a synthesized library. As demonstrated, subtle modifications to the core structure can lead to dramatic changes in inhibitory profiles, enabling the fine-tuning of compounds against specific targets like EGFR and VEGFR-2, or for the rational design of dual-target inhibitors. The successful application of a rigorous, well-validated in vitro assay protocol is the foundation upon which these critical structure-activity relationships are built, guiding the progression of promising compounds from the bench toward clinical application.
References
-
Abou-Zid, K. M., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Suhaimi, O. A., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Medicina. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
